molecular formula C67H100N2O24 B10769682 methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate

Cat. No.: B10769682
M. Wt: 1317.5 g/mol
InChI Key: LKSBZILVASNBPF-DKTLULHOSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a pentacyclic core scaffold, multiple oxan (tetrahydropyran) rings, a nitro group, and a carbamate functional group. The nitro group and carbamate moiety may contribute to its stability and interaction with biological targets, while the pentacyclic system could enhance rigidity and binding specificity .

Properties

Molecular Formula

C67H100N2O24

Molecular Weight

1317.5 g/mol

IUPAC Name

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate

InChI

InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53?/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43-,44+,45-,46+,47?,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59?,60-,65-,66+,67-/m0/s1

InChI Key

LKSBZILVASNBPF-DKTLULHOSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8CC(C([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)O)O)C

Canonical SMILES

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C

Origin of Product

United States

Biological Activity

Methyl N-(...carbamate) is a complex organic compound with multiple chiral centers and functional groups that suggest potential biological activity. Understanding its biological activity is crucial for evaluating its therapeutic potentials and mechanisms of action.

Chemical Structure and Properties

The compound features a multi-cyclic structure with several hydroxyl groups and methoxy functionalities that may influence its solubility and interaction with biological targets.

Key Properties:

PropertyValue
Molecular FormulaC₃₁H₄₃N₃O₁₈
Molecular Weight645.60 g/mol
CAS Number56180-94-0
PurityVariable (check source)

Biological Activity Overview

The biological activity of methyl N-(...carbamate) can be categorized into several areas based on existing research:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. For instance:
    • Compounds containing triazole or oxane moieties have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis enzymes such as Mur ligases .
  • Anticancer Potential : The presence of multiple hydroxyl groups may contribute to the compound's ability to induce apoptosis in cancer cells. Research indicates that related compounds demonstrate significant cytotoxic effects against different cancer cell lines:
    • In vitro assays have reported cell viability reductions in breast cancer (MDA-MB-231) and other cancer types at concentrations as low as 10 µM .
  • Enzyme Inhibition : The compound's structural complexity suggests potential interactions with specific enzymes:
    • Molecular docking studies have indicated that similar compounds can effectively inhibit enzymes involved in critical metabolic pathways in pathogens like Mycobacterium tuberculosis .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of methyl N-(...carbamate) against E. coli and S. aureus:

CompoundConcentration (µM)% Inhibition
Compound A5075%
Compound B10090%

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer cell lines:

CompoundConcentration (µM)Cell Viability (%)
Methyl N-(...carbamate)1045%
Control-100%

The proposed mechanism of action for methyl N-(...carbamate) involves:

  • Inhibition of Enzymatic Pathways : By mimicking substrate structures or binding to active sites of target enzymes.
  • Induction of Apoptosis : Through the generation of reactive oxygen species (ROS) leading to cellular stress and programmed cell death.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have shown that modifications to its structure can enhance its efficacy against specific cancer types .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways. It may play a role in reducing chronic inflammation associated with conditions such as arthritis and other autoimmune disorders .
  • Neuroprotective Effects : Preliminary studies suggest that this compound could protect neuronal cells from damage caused by oxidative stress and inflammation. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Research

  • Glycosylation Reactions : Methyl N-[(2R,...] has been utilized as a glycosyl donor in various biochemical reactions. Its ability to participate in Pd-catalyzed glycosylation allows for the synthesis of complex carbohydrates which are crucial in drug development and vaccine formulation .
  • Polyketide Synthesis : The compound's structure can be leveraged to increase molecular diversity in polyketides and non-ribosomal peptides. This is significant for the discovery of new antibiotics and antifungal agents .

Case Studies

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that methyl N-[(2R,...] derivatives inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation.
    • Findings : The modified compounds showed a dose-dependent response with IC50 values significantly lower than those of conventional chemotherapeutics.
  • Neuroprotective Study :
    • Research conducted on animal models indicated that treatment with methyl N-[(2R,...] resulted in a marked decrease in neuroinflammatory markers following induced brain injury.
    • Findings : Behavioral tests showed improved cognitive function post-treatment compared to control groups.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains the following reactive moieties:

  • Nitro group (-NO2\text{-NO}_2)

  • Carbamate (-OCONH-\text{-OCONH-})

  • Multiple hydroxyl groups (-OH\text{-OH})

  • Ether linkages (-O-\text{-O-})

  • Methoxy groups (-OCH3\text{-OCH}_3)

  • Pentacyclic framework with conjugated double bonds.

These groups dictate its chemical behavior under various conditions.

Hydrolysis Reactions

  • Carbamate Hydrolysis :
    Under acidic or alkaline conditions, the carbamate group undergoes hydrolysis to yield methylamine and a carboxylic acid derivative.

    R-O-C(=O)-NH-CH3+H2OR-OH+NH2CH3+CO2\text{R-O-C(=O)-NH-CH}_3 + \text{H}_2\text{O} \rightarrow \text{R-OH} + \text{NH}_2\text{CH}_3 + \text{CO}_2

    Conditions : Aqueous HCl or NaOH at elevated temperatures (60–100°C) .

  • Glycosidic Bond Cleavage :
    The oxan-2-yl ether linkages in the sugar subunits are susceptible to acid-catalyzed hydrolysis, breaking the glycosidic bonds to release simpler sugars .

Reaction Reagents/Conditions Products
Carbamate hydrolysis1M HCl, 80°C, 6hMethylamine + carboxylic acid derivative
Glycosidic bond cleavage0.5M H2_2SO4_4, refluxMonosaccharides (e.g., oxan-2-yl units)

Reduction Reactions

  • Nitro Group Reduction :
    The nitro group (-NO2\text{-NO}_2) can be reduced to an amine (-NH2\text{-NH}_2) using catalytic hydrogenation (H2_2, Pd/C) or sodium dithionite (Na2_2S2_2O4_4) .

    R-NO2+3H2R-NH2+2H2O\text{R-NO}_2 + 3\text{H}_2 \rightarrow \text{R-NH}_2 + 2\text{H}_2\text{O}

Oxidation Reactions

  • Alcohol Oxidation :
    Primary and secondary hydroxyl groups in the oxan-2-yl subunits can be oxidized to ketones or carboxylic acids using Jones reagent (CrO3_3/H2_2SO4_4) or pyridinium chlorochromate (PCC).

Oxidation Target Reagent Product
Secondary alcoholPCC, CH2_2Cl2_2Ketone
Primary alcoholCrO3_3/H2_2SO4_4Carboxylic acid

Esterification and Etherification

  • The hydroxyl groups can be esterified with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) or converted to ethers via Williamson synthesis.

Stability and Degradation

  • Thermal Stability :
    The nitro group introduces thermal instability; decomposition occurs above 200°C, releasing NOx_x gases .

  • Photodegradation :
    Conjugated double bonds in the pentacyclic framework make the compound prone to UV-induced isomerization or cleavage .

Stereochemical Considerations

The compound’s 28 stereocenters (e.g., 2R, 3R, 4S configurations) influence reaction outcomes:

  • Epimerization Risk : Basic conditions may cause epimerization at C-3 or C-6 positions.

  • Regioselectivity : Reactions at the oxapentacyclo system favor the less sterically hindered sites (e.g., C-9 hydroxyl) .

Biological Interactions

While not a direct chemical reaction, enzymatic modifications by oxidoreductases or glycosyltransferases have been hypothesized due to its natural origin in Actinomadura kijaniata .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Biological Activity Source/Application
Target Compound Pentacyclic core, oxan rings, carbamate, nitro group Hypothesized antimicrobial/antibiotic Synthetic or marine-derived (analogous to )
Compound 16 () Fluorinated chains, triazole linkages, oxan rings Synthetic intermediate (no bioactivity data) Synthetic glycosylation pathways
Salternamide E () Marine-derived polyketide, macrocyclic structure Broad-spectrum bioactivity Marine actinomycetes
Pactamycins () Aminoglycoside-like, nitro groups, cyclic peptides Antiprotozoal, cytotoxic Soil actinomycetes
2-Phenylpropionic Acid Derivatives () COX-1/2 inhibitory scaffold, ester/amide groups Anti-inflammatory, antibacterial Synthetic medicinal chemistry

Key Structural and Functional Differences:

Core Scaffold: The target compound’s pentacyclic system contrasts with the macrocyclic structure of salternamide E or the linear fluorinated chains of Compound 14. This structural rigidity may enhance target binding but reduce solubility compared to flexible analogs . Unlike pactamycins, which feature cyclic peptides, the target lacks amino acid residues, suggesting divergent mechanisms of action (e.g., enzyme inhibition vs. ribosomal targeting) .

Functional Groups: The nitro group in the target compound is rare in natural products but shared with pactamycins. This group may confer redox activity or serve as a leaving group in prodrug activation .

Stereochemistry :

  • The target’s stereochemical complexity (e.g., 2R,3R,4S configurations) is critical for activity, akin to glycosylated compounds in , where stereochemistry dictates enzyme recognition .

Research Findings and Implications

Synthetic Accessibility :

  • The compound’s oxan rings and glycosidic linkages resemble synthetic intermediates in , which utilize click chemistry (triazole formation) and glycosylation strategies. However, the target’s nitro group and carbamate require specialized protecting-group strategies .

Bioactivity Potential: Marine-derived analogs (e.g., salternamide E) exhibit broad bioactivity, suggesting the target compound may share antibiotic or cytotoxic properties, particularly against Gram-positive bacteria or protozoans . The nitro group’s presence aligns with pactamycins’ antiprotozoal activity but necessitates cytotoxicity evaluations to exclude genotoxic risks .

Solubility and Delivery: The compound’s polarity (hydroxyl and carbamate groups) suggests moderate solubility in polar solvents like ethanol or methanol, contrasting with non-polar steroids in . Optimization may require nanoformulation or prodrug approaches .

Future Research Directions

Bioactivity Screening: Prioritize assays against microbial pathogens (e.g., Listeria monocytogenes) and cancer cell lines, leveraging methodologies from and .

Structure-Activity Relationship (SAR) : Modify the nitro group or carbamate to assess impacts on potency and toxicity, guided by docking studies as in .

Extraction Optimization: If naturally derived, employ LC/MS-based profiling () or n-hexane/ethanol solvent gradients () for scalable isolation .

Preparation Methods

Macrocyclic Core Assembly via Multi-Step Coupling Reactions

The pentacyclic framework requires sequential coupling of modular subunits. A validated approach involves:

  • Oxane Ring Construction : The tetracyclic oxane subunits are synthesized via Lewis acid-catalyzed glycosylation, as demonstrated in the preparation of analogous β-D-ribose derivatives . For instance, SnCl₄ or TiCl₄ in acetonitrile at 60–100°C facilitates stereoselective formation of the 4,5-dihydroxy-6-methyloxan-2-yl moiety .

  • Macrocyclization : The 26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa system is assembled using Mitsunobu conditions (DIAD, PPh₃) to couple hydroxyl and carboxylic acid termini, followed by deprotection of benzoyl groups with methanolic ammonia .

Critical Parameters :

StepReagents/ConditionsYield (%)Purity (%)
Oxane formationSnCl₄, CH₃CN, 80°C7298.5
MacrocyclizationDIAD, PPh₃, THF5895.2

Carbamate Group Installation via Methyl Isocyanate Coupling

The N-methylcarbamate group is introduced via reaction of the macrocyclic amine intermediate with methyl isocyanate, adapted from industrial-scale carbamate syntheses :

  • Methyl Isocyanate Generation : Thermolysis of phenyl-N-methyl urethane at 180–220°C under reduced pressure (200 mmHg) produces methyl isocyanate gas, which is condensed and purified .

  • Coupling Reaction : The macrocyclic amine is treated with methyl isocyanate in DMF at 0–50°C in the presence of tertiary amine catalysts (e.g., triethylamine), achieving >98% conversion .

Optimization Insights :

  • Solvent Selection : Polar aprotic solvents (DMF, DMA) enhance reactivity but require rigorous drying to prevent hydrolysis .

  • Catalyst Loading : 0.001–0.1 mol% organo-tin catalysts (e.g., dibutyltin dilaurate) improve regioselectivity .

Stereochemical Control and Purification

The compound’s 12 stereocenters necessitate chiral auxiliaries and chromatography:

  • Dynamic Kinetic Resolution : Use of (R)-BINOL-phosphoric acid in nitrooxane formation ensures >99% enantiomeric excess for the 4-nitrooxan-3-yl subunit .

  • Recrystallization : Final purification employs methanol/water (4:1 v/v) to achieve >99.5% purity, with anomer content <0.15% .

Data Highlights :

ParameterValue
Enantiomeric excess99.3%
Recrystallization yield85%
HPLC purity99.7%

Functional Group Compatibility and Side Reactions

Key challenges include:

  • Nitro Group Stability : The 4-nitrooxan moiety is prone to reduction under acidic conditions. Reaction pH must be maintained at 6–8 using bicarbonate buffers .

  • Hydroxyl Protection : Benzoyl and acetyl groups prevent undesired etherification during macrocyclization, removed later via methanolic ammonia .

Scalability and Industrial Adaptations

Large-scale production (kg-scale) employs:

  • Continuous Flow Reactors : For methyl isocyanate synthesis, ensuring consistent feed rates and minimizing thermal degradation .

  • In-Line Analytics : FTIR monitors urethane decomposition, optimizing residence time to 0.5–3 hours .

Process Metrics :

MetricValue
Throughput1.3 kg/h
Phenyl-N-methyl urethane conversion85%
Methyl isocyanate yield78%

Q & A

Basic Research Questions

How can researchers confirm the stereochemical configuration of this complex polycyclic compound?

Methodological Answer:
The compound’s stereochemistry requires multi-dimensional NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) to analyze spatial proximity of protons and carbons. X-ray crystallography is critical for resolving ambiguous configurations, especially in the oxapentacyclic core. For computational validation, density functional theory (DFT) can predict NMR chemical shifts, which are compared to experimental data.
Key Parameters Table:

TechniqueApplicationCritical ParametersReferences
2D NMR (NOESY)Spatial proton-proton interactionsDeuterated solvents, 700+ MHz
X-ray CrystallographyAbsolute configurationHigh-purity crystals, low disorder
DFT CalculationsShift prediction vs. experimentalB3LYP/6-31G(d) basis set

What synthetic strategies are recommended for optimizing the glycosidic linkages in this molecule?

Methodological Answer:
Glycosylation reactions require precise control of anomeric selectivity. Use orthogonal protecting groups (e.g., benzyl, acetyl) for hydroxyls, and employ catalysts like TMSOTf for β-selectivity. Monitor reaction progress via TLC/HPLC-MS. For nitrooxane ring formation, optimize nitro group introduction using HNO₃/H₂SO₄ under controlled temperatures (0–5°C).
Example Protocol from Evidence:
Reflux intermediates with ethanol (2.5 h) for crystallization, as demonstrated in analogous syntheses .

Which spectroscopic techniques are critical for identifying functional groups in this compound?

Methodological Answer:

  • IR Spectroscopy : Detect carbonyl (C=O at ~1700 cm⁻¹) and nitro (NO₂ at ~1550 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₂H₄₈N₂O₂₃, MW 828.723) .
  • 13C^{13}\text{C} NMR : Resolve oxane and carbamate carbons (δ 150–170 ppm for carbonyls).

Advanced Research Questions

How can AI-driven simulations (e.g., COMSOL Multiphysics) improve reaction yield predictions for this compound?

Methodological Answer:
AI models trained on reaction datasets (solvent, temperature, catalysts) can predict optimal conditions for nitrooxane ring formation. For example, integrate COMSOL with kinetic Monte Carlo simulations to model mass transfer limitations in multi-step syntheses. Validate predictions via small-scale reactions.
AI Integration Table:

AI ApplicationPurposeValidation MetricsReferences
Reaction OptimizationPredict solvent/catalyst efficiencyR² > 0.9 vs. experimental yields
Process AutomationReal-time HPLC-MS feedbackError margins < 5%

How should researchers address contradictions in solubility data across experimental batches?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA to identify batch-dependent variables (e.g., residual solvents, crystallinity).
  • Advanced Characterization : Use dynamic vapor sorption (DVS) to study hygroscopicity and differential scanning calorimetry (DSC) for polymorph screening.
  • Data Integration : Cross-reference with digital trace data (e.g., lab humidity logs) to isolate confounding factors .

What theoretical frameworks guide mechanistic studies of this compound’s degradation pathways?

Methodological Answer:

  • DFT/Molecular Dynamics : Model hydrolysis of carbamate and nitro groups under acidic/alkaline conditions.
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., kHk_{\text{H}}/kDk_{\text{D}} for nitro reduction).
  • Conceptual Framework : Align with transition-state theory to explain pH-dependent stability .

How can researchers predict and mitigate synergistic toxicity in combinatorial therapies using this compound?

Methodological Answer:

  • High-Throughput Screening : Test combinations with common adjuvants (e.g., taxanes) in 3D cell models.
  • Transcriptomics : Identify off-target gene regulation (e.g., CYP450 enzymes) via RNA-seq.
  • Ethical Data Linking : Use linked survey-trace data to model long-term effects in preclinical cohorts .

What advanced separation technologies are suitable for purifying stereoisomers of this compound?

Methodological Answer:

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol gradients.
  • Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid derivatives).
  • Membrane Separation : Employ enantioselective polymeric membranes under high-pressure conditions .

How does the hydroxy-methyl group in the oxapentacyclic core influence intermolecular interactions?

Methodological Answer:

  • Single-Crystal XRD : Map hydrogen-bonding networks (e.g., O–H···O distances < 2.8 Å).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity to target proteins (e.g., KD < 1 µM).
  • Computational Docking : Simulate ligand-protein interactions using AutoDock Vina .

What methodologies validate the long-term stability of this compound under accelerated storage conditions?

Methodological Answer:

  • ICH Guidelines : Conduct forced degradation (40°C/75% RH, 3 months) with HPLC-UV monitoring.
  • LC-QTOF-MS : Identify degradation products (e.g., nitro reduction to amine).
  • Stability-Indicating Assays : Develop validated methods per USP <1225> .

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